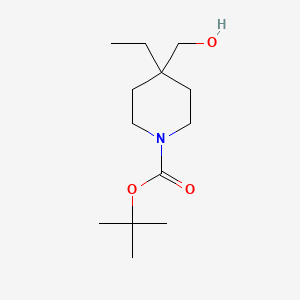

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate

Descripción

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, with ethyl and hydroxymethyl substituents at the 4-position of the piperidine ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective deprotection during multi-step reactions. Its structure combines lipophilic (ethyl) and polar (hydroxymethyl) moieties, influencing solubility and reactivity.

Propiedades

IUPAC Name |

tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h15H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPNVEXNNSRLFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646527 | |

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885523-38-6 | |

| Record name | tert-Butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Method 1: Reaction with Ethylmagnesium Bromide

One common method involves the reaction of ethylmagnesium bromide with N-(tert-butoxycarbonyl)-4-piperidone. This method typically requires anhydrous conditions and is performed in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

- Reagents : Ethylmagnesium bromide, N-(tert-butoxycarbonyl)-4-piperidone

- Solvent : Tetrahydrofuran (THF)

- Conditions : Anhydrous environment, room temperature

- Yield : Approximately 70% after purification

This method is advantageous due to its relatively straightforward execution and high yield.

Method 2: N-Boc Protection and Hydrolysis

Another effective route involves the N-Boc protection of piperidinemethanol followed by hydrolysis. The detailed steps are:

Step 1 : Protecting the amine using di-tert-butyl dicarbonate (Boc₂O).

- Reagents : N-Boc-4-piperidinemethanol, di-tert-butyl dicarbonate

- Solvent : Dimethylformamide (DMF)

- Conditions : Room temperature for several hours

- Yield : Approximately 80% after column chromatography

Step 2 : Hydrolysis of the Boc-protected intermediate to yield tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate.

Method 3: Direct Condensation Reaction

A more direct approach involves the condensation of tert-butyl piperidine with an appropriate aldehyde under acidic conditions:

- Reagents : Tert-butyl piperidine, formaldehyde or paraformaldehyde

- Catalyst : Acid catalyst (e.g., hydrochloric acid)

- Conditions : Reflux for several hours

- Yield : Approximately 65%

This method is noted for its simplicity but may require careful control of reaction conditions to prevent side reactions.

The following table summarizes the key aspects of each preparation method:

| Method | Key Reagents | Solvent | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Method 1 | Ethylmagnesium bromide, N-(tert-butoxycarbonyl)-4-piperidone | THF | ~70% | High yield, straightforward | Requires anhydrous conditions |

| Method 2 | N-Boc-4-piperidinemethanol, di-tert-butyl dicarbonate | DMF | ~80% | Selective functionalization | Multi-step process |

| Method 3 | Tert-butyl piperidine, formaldehyde | None (reflux) | ~65% | Simple procedure | Risk of side reactions |

The preparation methods for this compound vary in complexity and yield. The choice of method depends on the desired purity, available reagents, and specific laboratory conditions. Each method has its advantages and disadvantages, making it essential for researchers to select the most appropriate approach based on their specific needs and resources.

Análisis De Reacciones Químicas

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group (-CHOH) undergoes typical alcohol-based reactions, including oxidation, sulfonation, and nucleophilic substitution.

Sulfonation to Generate a Leaving Group

The hydroxyl group can be converted to a mesylate or tosylate, enabling elimination or substitution reactions. For example:

- Reaction : Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) yields the mesylate derivative.

- Application : This intermediate is pivotal in synthesizing alkenes via elimination (e.g., formation of 4-methylenepiperidine derivatives under basic conditions) .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methanesulfonyl chloride, EtN | Dichloromethane, 0°C to RT | Tert-butyl 4-ethyl-4-((methylsulfonyl)methyl)piperidine-1-carboxylate |

Oxidation Reactions

The hydroxymethyl group can be oxidized to a formyl (-CHO) or carboxylic acid (-COOH) group, depending on the reagent:

- Mild Oxidation : Using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in dichloromethane converts -CHOH to -CHO.

- Strong Oxidation : Potassium permanganate (KMnO) or Jones reagent oxidizes -CHOH to -COOH.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| Dess-Martin periodinane | DCM, RT, 2h | Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate | Intermediate for cross-coupling |

| KMnO | HO/acetone, 0°C | Tert-butyl 4-ethyl-4-carboxylpiperidine-1-carboxylate | Carboxylic acid derivatives |

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free piperidine amine:

- Reagents : Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane .

- Outcome : The deprotected amine serves as a versatile intermediate for further functionalization (e.g., amidation, reductive amination) .

| Acid | Conditions | Product | Reference |

|---|---|---|---|

| TFA | DCM, 0°C to RT, 1h | 4-Ethyl-4-(hydroxymethyl)piperidine | |

| HCl (4M in dioxane) | RT, 3h | 4-Ethyl-4-(hydroxymethyl)piperidine |

Nucleophilic Substitution

The hydroxymethyl group participates in nucleophilic displacement reactions when converted to a leaving group (e.g., mesylate):

- Example : Reaction with sodium azide (NaN) in DMF yields the azide derivative, which can be reduced to an amine .

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Tert-butyl 4-ethyl-4-((methylsulfonyl)methyl)piperidine-1-carboxylate | NaN | DMF, 80°C, 12h | Tert-butyl 4-ethyl-4-(azidomethyl)piperidine-1-carboxylate |

Esterification and Ether Formation

The hydroxymethyl group forms esters or ethers under standard conditions:

- Esterification : Reaction with acetyl chloride (AcCl) in pyridine yields the acetate ester .

- Etherification : Mitsunobu reaction with phenols generates ether linkages .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | AcCl, pyridine | DCM, RT, 4h | Tert-butyl 4-ethyl-4-(acetoxymethyl)piperidine-1-carboxylate |

| Etherification | DIAD, PPh, phenol | THF, 0°C to RT, 8h | Tert-butyl 4-ethyl-4-(phenoxymethyl)piperidine-1-carboxylate |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows it to be modified into more complex molecules, making it valuable in the development of new compounds.

2. Medicinal Chemistry

This compound has garnered attention for its potential as a precursor in drug discovery. Its structural features suggest that it may interact with biological targets, leading to the development of therapeutics for various conditions.

1. Enzyme Inhibition

Research indicates that piperidine derivatives, including this compound, can inhibit key enzymes involved in metabolic pathways. For example:

- MenA Enzyme Inhibition: Studies have shown that related compounds can inhibit the MenA enzyme in Mycobacterium tuberculosis, disrupting energy production in bacteria and presenting a novel approach to tuberculosis treatment.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The structural characteristics enable it to target specific metabolic processes within bacteria, potentially aiding in the development of new antibiotics.

3. Anti-inflammatory Effects

There is emerging evidence that piperidine derivatives can modulate inflammatory pathways. This suggests potential applications in treating inflammatory diseases such as arthritis by inhibiting specific enzymes involved in inflammation.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of piperidine derivatives. Key findings include:

- Modifications to the tert-butyl and hydroxymethyl groups significantly impact efficacy and pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, highlighting key differences in substituents, synthetic applications, and physicochemical properties:

Key Observations :

Lipophilic Chains (e.g., 4-methylpentyl): Extended alkyl chains improve membrane permeability but may reduce aqueous solubility . Reactive Groups (e.g., azide): Azidomethyl derivatives are pivotal for click chemistry but require stringent safety protocols .

Stereochemistry :

- Stereospecific variants, such as the (3S,4R)-configured compound in , demonstrate the importance of chirality in biological activity, particularly for kinase inhibition .

Synthetic Utility: Boc-protected compounds are widely used for amine protection, with deprotection achievable under acidic conditions (e.g., TFA or HCl). Mitsunobu reactions () and alkylation strategies () are common synthetic routes for hydroxymethyl and azidomethyl derivatives .

Biological Relevance :

- Hydroxymethyl groups are critical for hydrogen bonding in kinase activators (e.g., AMPK), while fluorinated analogs may improve metabolic stability .

Research Findings and Data

Physicochemical Properties :

- tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate: Molecular formula C₁₄H₂₅NO₃ (MW 255.35 g/mol); stable at room temperature under dry conditions .

Actividad Biológica

Tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 271.39 g/mol

The compound features a piperidine ring substituted with a tert-butyl group, an ethyl group, and a hydroxymethyl group, contributing to its unique biological properties.

This compound exhibits its biological activity through interactions with various molecular targets, including enzymes and receptors. It can function as an inhibitor or modulator , influencing several biochemical pathways:

- Enzyme Interaction: The compound interacts with specific enzymes, altering their activity and affecting metabolic pathways. For instance, it has been shown to inhibit certain proteases, which can lead to reduced cellular proliferation in cancer models.

- Cell Signaling Modulation: By affecting signaling pathways, this compound can influence gene expression and cellular responses. It has been noted to alter the phosphorylation states of proteins involved in critical signaling cascades .

Cellular Effects

The compound's effects on various cell types have been documented extensively:

- Anticancer Activity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed significant inhibition of growth in breast cancer cells (MDA-MB-231), with an IC value of approximately 0.126 μM .

Table 1: Summary of Biological Activities

| Cell Line | IC (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | Significant growth inhibition |

| MCF10A (Non-cancer) | >20 | Minimal effect observed |

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Study on Cancer Cell Lines: A study evaluated the compound's efficacy against triple-negative breast cancer (TNBC). The results indicated that it inhibited tumor growth more effectively than standard treatments like 5-Fluorouracil (5-FU), highlighting its potential as a novel therapeutic agent .

- Metabolic Pathway Analysis: Research has shown that this compound affects metabolic pathways involving ATP production and cellular respiration, suggesting its role in enhancing cellular energy metabolism under stress conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution: The compound is absorbed efficiently in biological systems, with studies indicating favorable distribution across tissues.

- Metabolism: It undergoes metabolic transformations that may affect its bioavailability and efficacy; however, detailed metabolic pathways are still under investigation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl 4-ethyl-4-(hydroxymethyl)piperidine-1-carboxylate with high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example, tert-butyl carbamate intermediates (common in piperidine derivatives) are often formed under Schotten-Baumann conditions using Boc anhydride. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product. Monitor reaction progress using TLC or HPLC-MS to confirm intermediate formation .

- Safety Note : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and handle hydroxymethyl derivatives under controlled humidity to prevent hydrolysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Employ X-ray crystallography (using SHELX software for refinement ) or advanced NMR techniques (¹H/¹³C, DEPT, HSQC) to confirm stereochemistry and substituent placement. For hydroxymethyl groups, 2D NOESY can resolve spatial proximity to neighboring protons. Mass spectrometry (HRMS/ESI-MS) ensures molecular weight accuracy .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation of the hydroxymethyl group. Avoid exposure to light, as UV radiation may degrade the Boc-protected amine . Pre-dry solvents (e.g., molecular sieves) for long-term storage in solution .

Q. How should researchers handle discrepancies in reported synthetic yields?

- Methodological Answer : Replicate protocols with strict control of reaction parameters (temperature, solvent purity, catalyst loading). For example, if yields vary in cyclization steps, troubleshoot by testing alternative bases (e.g., K₂CO₃ vs. Et₃N) or optimizing reaction times via in-situ FTIR monitoring .

Advanced Research Questions

Q. What strategies improve regioselectivity in functionalizing the piperidine ring?

- Methodological Answer : Use directing groups (e.g., temporary sulfonyl protection) to bias electrophilic substitution at the 4-position. Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps. For hydroxymethyl derivatives, steric effects from the tert-butyl group often dominate regioselectivity .

Q. How can researchers resolve contradictory data in crystallographic vs. spectroscopic analyses?

- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR suggests axial hydroxymethyl conformation but crystallography shows equatorial, consider dynamic effects in solution (variable-temperature NMR) or lattice packing forces. Refine SHELXL parameters to account for disorder in the crystal structure .

Q. What advanced analytical methods are suitable for studying degradation pathways?

- Methodological Answer : Use LC-QTOF-MS to identify degradation products under stress conditions (heat, light, pH extremes). For mechanistic insights, conduct kinetic studies (Arrhenius plots) and isolate intermediates via preparative HPLC. Pair with DFT simulations to propose degradation mechanisms .

Q. How can computational modeling optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Apply molecular dynamics (MD) simulations to predict solvent effects on reaction kinetics. For Boc-protected intermediates, simulate transition states to identify rate-limiting steps (e.g., carbamate formation). Validate with microreactor trials to minimize waste and improve reproducibility .

Q. What methodologies detect trace impurities in API formulations containing this compound?

- Methodological Answer : Implement UPLC-PDA/ELSD for impurity profiling, with a focus on hydroxymethyl oxidation byproducts (e.g., carboxylic acids). Use orthogonal methods like ICP-MS for metal catalyst residues. Validate against ICH Q3A/B guidelines .

Data Contradiction Analysis

- Example : Conflicting reports on the stability of the hydroxymethyl group in acidic conditions.

- Resolution : Conduct controlled hydrolysis experiments (pH 1–7, 25–60°C) with kinetic monitoring. Compare results to analogous compounds (e.g., tert-butyl 4-(hydroxymethyl)piperidine derivatives) to identify structural resilience trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.